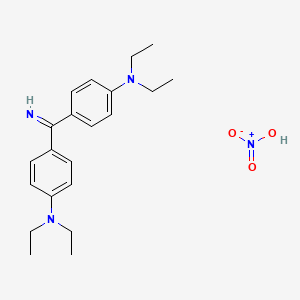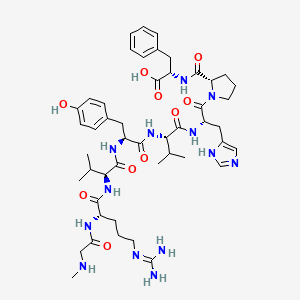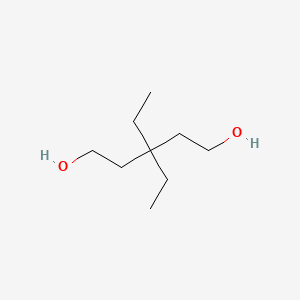
2-Methyl-1,3-dioxepane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-dioxepane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is a cyclic ester, specifically a lactone, and is characterized by a seven-membered ring containing an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxepane-2-carboxylic acid typically involves the ring-opening polymerization of cyclic ketene acetals. One common method includes the use of free radical initiators to promote the polymerization process . For instance, the reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) at 30°C under a nitrogen atmosphere using a radical initiator such as V-70 .
Industrial Production Methods
Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-dioxepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for such compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-dioxepane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Methyl-1,3-dioxepane-2-carboxylic acid exerts its effects involves its ability to undergo ring-opening polymerization. This process incorporates ester moieties into the polymer backbone, which can then interact with various molecular targets and pathways. The specific interactions depend on the functional groups present in the polymer and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-dioxolane-2-carboxylic acid: A similar compound with a five-membered ring instead of a seven-membered ring.
1,3-Dioxanes: Compounds with a six-membered ring containing two oxygen atoms.
Uniqueness
2-Methyl-1,3-dioxepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered counterparts. This uniqueness makes it valuable in the synthesis of polymers with specific characteristics and applications.
Eigenschaften
CAS-Nummer |
38088-73-2 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-methyl-1,3-dioxepane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(6(8)9)10-4-2-3-5-11-7/h2-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
KPXJFBWLBGTSQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCCCO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


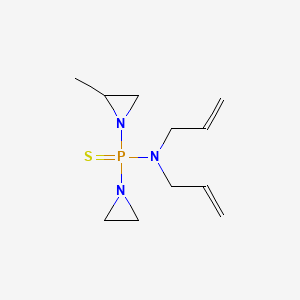

![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
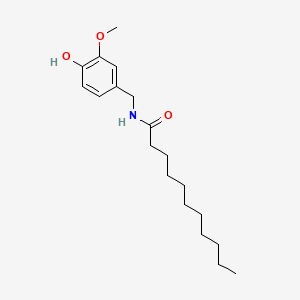
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)
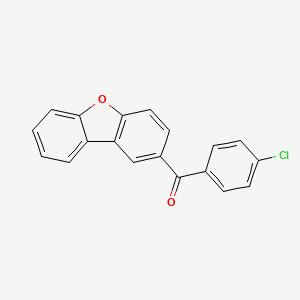
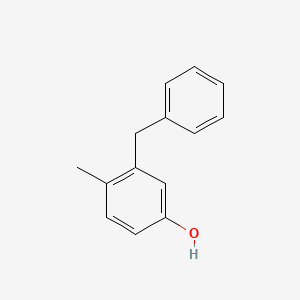
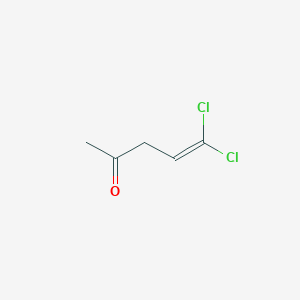
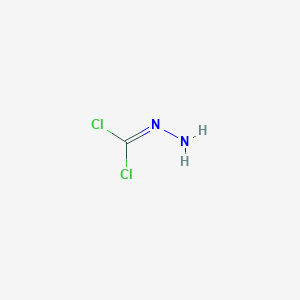
![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
